molecular formula C34H41N5O5 B3063163 Dmt-Pro-Phe-Phe-NH2 CAS No. 596792-36-8

Dmt-Pro-Phe-Phe-NH2

Cat. No.: B3063163
CAS No.: 596792-36-8
M. Wt: 599.7 g/mol
InChI Key: PJAMNQXPYIKTPE-KRCBVYEFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dmt-Pro-Phe-Phe-NH2 is a synthetic opioid peptide derivative featuring a tetrapeptide sequence with the N-terminal dimethyltyrosine (Dmt) residue. Structurally, the Dmt residue (2,6-dimethyltyrosine) enhances receptor binding and metabolic stability compared to unmodified tyrosine . The peptide’s pharmacological profile includes high selectivity for MOR, with an A50 value (concentration required for 50% maximal effect) of 0.64 nmol in vitro, as determined in rodent models .

Metabolically, this compound exhibits a plasma half-life (t₁/₂) of 53 minutes in human plasma, though it degrades rapidly in rat brain homogenate (t₁/₂ = 39.55 minutes) . This disparity highlights species-specific metabolic challenges and underscores the need for structural optimization to improve stability.

Properties

CAS No.

596792-36-8

Molecular Formula

C34H41N5O5

Molecular Weight

599.7 g/mol

IUPAC Name

(2S)-1-[(2S)-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]-N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C34H41N5O5/c1-21-16-25(40)17-22(2)26(21)20-27(35)34(44)39-15-9-14-30(39)33(43)38-29(19-24-12-7-4-8-13-24)32(42)37-28(31(36)41)18-23-10-5-3-6-11-23/h3-8,10-13,16-17,27-30,40H,9,14-15,18-20,35H2,1-2H3,(H2,36,41)(H,37,42)(H,38,43)/t27-,28-,29-,30-/m0/s1

InChI Key

PJAMNQXPYIKTPE-KRCBVYEFSA-N

Isomeric SMILES

CC1=CC(=CC(=C1C[C@@H](C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N)N)C)O

Canonical SMILES

CC1=CC(=CC(=C1CC(C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CC=CC=C4)C(=O)N)N)C)O

sequence

XPFF

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dmt-Pro-Phe-Phe-NH2 typically involves solid-phase peptide synthesis (SPPS) techniques. The process begins with the attachment of the C-terminal amino acid (Phe-NH2) to a solid resin support. Sequential addition of protected amino acids (Phe, Pro, and Dmt) follows, using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the assembly of the peptide chain, the compound is cleaved from the resin and deprotected using a mixture of trifluoroacetic acid (TFA), water, and scavengers.

Industrial Production Methods: Industrial production of this compound involves scaling up the SPPS process. Automated peptide synthesizers are employed to ensure high yield and purity. The final product undergoes rigorous purification using high-performance liquid chromatography (HPLC) and characterization by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Chemical Reactions Analysis

Types of Reactions: Dmt-Pro-Phe-Phe-NH2 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: Dmt-Pro-Phe-Phe-NH2 is used as a model compound in the study of peptide synthesis, stability, and receptor binding affinity. It serves as a reference for developing new opioid receptor ligands with improved pharmacological properties .

Biology: In biological research, this compound is employed to investigate the mechanisms of opioid receptor activation and signal transduction. It is also used in studies exploring the role of endomorphins in pain modulation and analgesia .

Medicine: The compound has potential therapeutic applications in pain management due to its high affinity for μ-opioid receptors. It is being explored as a lead compound for developing new analgesics with reduced side effects and tolerance .

Industry: In the pharmaceutical industry, this compound is utilized in the development of peptide-based drugs. Its stability and receptor selectivity make it a valuable candidate for further drug development .

Mechanism of Action

Dmt-Pro-Phe-Phe-NH2 exerts its effects by binding to μ-opioid receptors, which are G-protein-coupled receptors (GPCRs) involved in pain perception and modulation. Upon binding, the compound activates the receptor, leading to the inhibition of adenylate cyclase, reduction of cyclic adenosine monophosphate (cAMP) levels, and subsequent decrease in neurotransmitter release. This results in analgesic effects and pain relief .

Comparison with Similar Compounds

In Vitro Binding Affinity (A50 Values)

Modifications to the peptide sequence significantly alter potency. Key analogs and their A50 values are compared below:

Compound A50 (nmol) Key Structural Differences
Dmt-Pro-Phe-Phe-NH2 0.64 Parent compound
Dmt-Pro-Trp-Phe-NH2 0.134 Trp substitution at Position 3
Dmt-Pro-Trp-(2S,3S)-β-MePhe-NH2 0.026 Trp + β-methyl-Phe at Position 4
Dmt-Pro-Phe-(2S,3S)-β-MePhe-NH2 0.138 β-methyl-Phe at Position 4

Key Findings :

  • Introducing tryptophan (Trp) at Position 3 (Dmt-Pro-Trp-Phe-NH2) improves potency 4.8-fold compared to the parent compound .
  • Adding a β-methyl group to phenylalanine (β-MePhe) at Position 4 further enhances potency. For example, Dmt-Pro-Trp-(2S,3S)-β-MePhe-NH2 is 24.6-fold more potent than this compound .

Metabolic Stability in Plasma

Glycosylation and other modifications profoundly impact metabolic stability:

Compound Plasma t₁/₂ (Human) Degradation Resistance
This compound 53 minutes Moderate
Glycosylated Analog 4 >20 hours No degradation observed
Glycosylated Analog 5 >20 hours No degradation observed

Key Findings :

  • The parent peptide’s shorter t₁/₂ limits its therapeutic utility, whereas glycosylated analogs show promise for prolonged efficacy .

Mechanistic and Pathway Differences

  • Glycosylated Analogs (4 and 5) : Engage both ascending and descending spinal pathways , enabling broader modulation of pain circuitry in the CNS .

Structural and Functional Analogues

highlights structurally related compounds with 85–100% similarity to phenylalanine derivatives, such as:

  • (R)-2-Amino-3-(4-aminophenyl)propanoic acid (similarity score: 1.00)
  • (S)-2-Amino-3-(3-aminophenyl)propanoic acid dihydrochloride (similarity score: 0.92)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.